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Compound of Interest

Compound Name: 5-Methylaminothiazole

Cat. No.: B15146193 Get Quote

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-

Amino-5-methylthiazole, a significant heterocyclic compound in medicinal chemistry. Due to the

limited availability of specific data for 5-Methylaminothiazole, this document focuses on its

widely studied isomer, 2-Amino-5-methylthiazole, offering a detailed examination of its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Data Presentation
The spectroscopic data for 2-Amino-5-methylthiazole is summarized in the tables below for

clear and concise reference.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Solvent

6.686 Singlet 1H
H-4 (thiazole

ring)
CDCl₃

5.24 Broad Singlet 2H -NH₂ CDCl₃

2.266 Singlet 3H -CH₃ CDCl₃

7.17 Broad Singlet 2H
-NH₂ (D₂O

exchangeable)
DMSO-d₆

2.17 Singlet 3H -CH₃ DMSO-d₆

7.55 Singlet 1H
H-4 (thiazole

ring)
DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment Solvent

169.2 C-2 (C-NH₂) DMSO-d₆

153.4 C-5 DMSO-d₆

111.1 C-4 DMSO-d₆

15.7 -CH₃ DMSO-d₆

Table 3: FT-IR Spectroscopic Data
Wavenumber (cm⁻¹) Intensity Assignment

3390, 3297, 3100 Strong N-H stretching (NH₂)

2958 Medium C-H stretching (CH₃)

1620 Strong C=N stretching (thiazole ring)

1504, 1373, 1318 Medium C=C stretching (thiazole ring)

1115 Medium C-N stretching
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Table 4: Mass Spectrometry Data
m/z Relative Intensity (%) Assignment

114 100 [M]⁺ (Molecular Ion)

99 ~40 [M - CH₃]⁺

71 ~30 [M - HN=C=S]⁺

57 ~25 [C₃H₅N]⁺

43 ~60 [CH₃-C=S]⁺

Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

2-Amino-5-methylthiazole sample

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

NMR tubes (5 mm)

NMR spectrometer (e.g., Bruker, 400 MHz or higher)

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of 2-Amino-5-methylthiazole in 0.6-0.7

mL of the chosen deuterated solvent (CDCl₃ or DMSO-d₆) directly in an NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.
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Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Tune and match the probe for the ¹H and ¹³C frequencies.

¹H NMR Acquisition:

Acquire the spectrum using a standard single-pulse experiment.

Typical parameters: spectral width of 10-15 ppm, acquisition time of 2-4 seconds,

relaxation delay of 1-5 seconds, and 8-16 scans.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds,

relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to

achieve adequate signal-to-noise ratio.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase correct the spectra.

Reference the chemical shifts to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H

and CDCl₃ at 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Materials:

2-Amino-5-methylthiazole sample
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Potassium bromide (KBr), IR grade

Agate mortar and pestle

Pellet press

FT-IR spectrometer with a sample holder

Procedure:

Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of 2-Amino-5-methylthiazole with approximately 100-200 mg of

dry KBr powder in an agate mortar.

Transfer the mixture to a pellet die.

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or

translucent pellet.

Background Spectrum: Record a background spectrum of the empty sample compartment to

account for atmospheric CO₂ and H₂O absorptions.

Sample Spectrum: Place the KBr pellet in the sample holder of the FT-IR spectrometer and

record the sample spectrum.

Data Acquisition:

Typically, spectra are collected in the range of 4000-400 cm⁻¹.

A resolution of 4 cm⁻¹ and an accumulation of 16-32 scans are generally sufficient.

Data Processing: The software automatically ratios the sample spectrum against the

background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
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Materials:

2-Amino-5-methylthiazole sample

Mass spectrometer with an Electron Ionization (EI) source

Volatile solvent (e.g., methanol or dichloromethane)

Procedure:

Sample Introduction:

Dissolve a small amount of the sample in a volatile solvent.

Introduce the sample into the ion source, often via a direct insertion probe or through a

gas chromatograph (GC-MS).

Ionization (Electron Ionization - EI):

The sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

This causes the ejection of an electron from the molecule, forming a radical cation (the

molecular ion, M⁺).

Mass Analysis:

The resulting ions (molecular ion and fragment ions) are accelerated into the mass

analyzer (e.g., a quadrupole or time-of-flight analyzer).

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and their abundance is recorded.

Data Representation: The data is presented as a mass spectrum, which is a plot of relative

ion abundance versus m/z.

Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the spectroscopic analyses.
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Caption: General workflow for the spectroscopic analysis of 2-Amino-5-methylthiazole.
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Caption: Proposed fragmentation pathway for 2-Amino-5-methylthiazole in EI-MS.

To cite this document: BenchChem. [Spectroscopic Analysis of 2-Amino-5-methylthiazole: An
In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15146193#spectroscopic-analysis-of-5-
methylaminothiazole-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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